molecular formula C11H14ClN3O B1377098 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride CAS No. 1423033-51-5

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride

Cat. No.: B1377098
CAS No.: 1423033-51-5
M. Wt: 239.7 g/mol
InChI Key: VFJWWDHCFGZQIA-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phthalazinone core structure with an aminopropyl side chain

Scientific Research Applications

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminopropyl Side Chain: The aminopropyl side chain is introduced through a nucleophilic substitution reaction, where an appropriate aminopropyl halide reacts with the phthalazinone core.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the phthalazinone core or the aminopropyl side chain.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the phthalazinone core or the aminopropyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminopropyl side chain, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride involves its interaction with specific molecular targets in the body. The aminopropyl side chain can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phthalazinone core may interact with enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    5-(2-Aminopropyl)benzofuran: This compound shares the aminopropyl side chain but has a benzofuran core instead of a phthalazinone core.

    6-(2-Aminopropyl)benzofuran: Similar to the above, but with a different position of the aminopropyl side chain on the benzofuran core.

    2-(2-Aminopropyl)benzothiazole: This compound has a benzothiazole core with an aminopropyl side chain.

Uniqueness: 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride is unique due to its phthalazinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-aminopropyl)phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8(12)7-14-11(15)10-5-3-2-4-9(10)6-13-14;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJWWDHCFGZQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-51-5
Record name 1(2H)-Phthalazinone, 2-(2-aminopropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423033-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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